1-(6-Bromoisoquinolin-1-yl)ethanone
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Overview
Description
1-(6-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09132 g/mol . This compound is characterized by the presence of a bromo group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(6-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the isoquinoline ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to yield isoquinoline-based alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromoisoquinolin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use, such as in drug development or as a biochemical probe .
Comparison with Similar Compounds
1-(6-Bromoisoquinolin-1-yl)ethanone can be compared with other brominated isoquinoline derivatives, such as:
- 1-(5-Bromoisoquinolin-1-yl)ethanone
- 1-(7-Bromoisoquinolin-1-yl)ethanone
These compounds share similar structural features but differ in the position of the bromo group on the isoquinoline ring. The unique position of the bromo group in this compound can influence its reactivity and applications, making it distinct from its analogs .
Biological Activity
1-(6-Bromoisoquinolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 6-position of the isoquinoline ring, which influences its reactivity and biological properties. The compound serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. Its mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (BRAFV600E) | 0.097 | Inhibition of BRAFV600E kinase |
LASCPC-01 | 0.47 | Induction of G1 cell cycle arrest |
Case Study: In a study examining various isoquinoline derivatives, this compound demonstrated significant potency against the A375 melanoma cell line, with an IC50 value of 0.097 µM, indicating its potential as a therapeutic agent in targeting specific oncogenic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that brominated isoquinolines possess notable antibacterial effects against Gram-positive bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | Not effective |
This suggests that while effective against certain pathogens, this compound may not be universally effective across all bacterial strains .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition: The compound selectively inhibits kinases involved in cancer progression, particularly BRAFV600E, which is critical in melanoma pathology.
- Cell Cycle Modulation: It induces cell cycle arrest at the G1 phase, leading to apoptosis in susceptible cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of isoquinoline derivatives. Variations in the bromine position on the isoquinoline ring can significantly affect biological activity.
Table 3: SAR Analysis
Compound | Position of Bromine | IC50 (µM) |
---|---|---|
This compound | 6 | 0.097 |
1-(5-Bromoisoquinolin-1-yl)ethanone | 5 | >10 |
1-(7-Bromoisoquinolin-1-yl)ethanone | 7 | >10 |
This table illustrates that the positioning of the bromine atom is critical for maintaining potency against cancer cell lines .
Properties
Molecular Formula |
C11H8BrNO |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(6-bromoisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-6H,1H3 |
InChI Key |
NDPNCYUOMPMGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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